6-溴-5-氟-1-甲基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

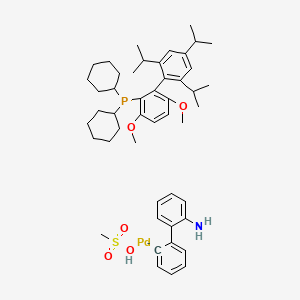

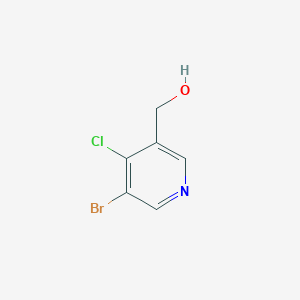

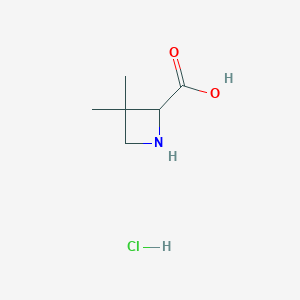

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1227496-42-5 . It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This results in a tricyclic indole .Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific identifier for the molecular structure of the compound.科学研究应用

晶体结构分析和分子间相互作用

6-溴-5-氟-1-甲基-1H-吲哚-3-甲醛及其衍生物已用于晶体学中以了解分子间相互作用和分子结构。一项研究讨论了衍生物的晶体结构、赫希菲尔德表面、表征、DFT 和热分析,重点介绍了分子的良好热稳定性和通过二维指纹图评估原子间相互作用 (Barakat 等人,2017).

新型化合物的合成

该化合物也是合成新型有机化合物的关键前体。其衍生物已参与各种合成过程,创造出具有潜在生物活性的新化合物。例如,一项研究合成了吲哚-3-甲醛缩氨基脲衍生物并评估了它们的抗菌活性,对某些细菌表现出显着的抑制活性 (Carrasco 等人,2020).

分子性质和生物活性的研究

6-溴-5-氟-1-甲基-1H-吲哚-3-甲醛的衍生物已成为各种研究的主题,以了解它们的分子性质和潜在的生物活性。例如,研究了它们对海胆卵细胞分裂的影响,以了解分子结构-活性关系,揭示了这些化合物的细胞毒性和它们的潜在生物学意义 (Moubax 等人,2001).

在有机合成中的应用

该化合物及其衍生物在有机合成中具有重要意义。它们已被用于各种合成过程中,例如在环状 γ-咔啉和杂多环的合成中,展示了它们作为复杂有机分子前体的多功能性 (Zhang & Larock,2003).

作用机制

未来方向

Indole derivatives, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, have potential for further exploration due to their role in the synthesis of biologically active structures . Their applications in multicomponent reactions offer access to complex molecules, making them a field that awaits further exploitation .

属性

IUPAC Name |

6-bromo-5-fluoro-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHGZFMIJYJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Br)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

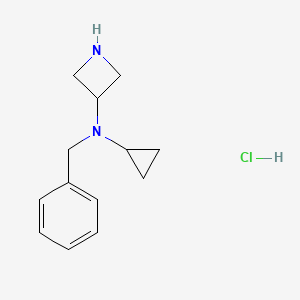

![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)

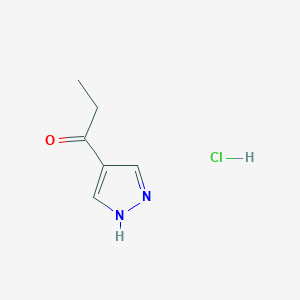

![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)